molecular formula C8H8BrNO2 B15251330 Methyl 2-bromo-2-(pyridin-4-yl)acetate

Methyl 2-bromo-2-(pyridin-4-yl)acetate

Cat. No.: B15251330
M. Wt: 230.06 g/mol
InChI Key: BIPMVVBJWMGWPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-bromo-2-(pyridin-4-yl)acetate is a brominated ester derivative featuring a pyridine ring at the α-position of the acetate group. Its molecular formula is C₈H₈BrNO₂, with a SMILES representation of COC(=O)C(C1=CC=NC=C1)Br and an InChIKey of UAFFLLDQVVGPDR-UHFFFAOYSA-N . The compound’s structure combines the electrophilic bromine atom with the aromatic pyridine moiety, making it a versatile intermediate in organic synthesis, particularly in nucleophilic substitution reactions and coordination chemistry.

Properties

Molecular Formula

C8H8BrNO2

Molecular Weight

230.06 g/mol

IUPAC Name

methyl 2-bromo-2-pyridin-4-ylacetate

InChI

InChI=1S/C8H8BrNO2/c1-12-8(11)7(9)6-2-4-10-5-3-6/h2-5,7H,1H3

InChI Key

BIPMVVBJWMGWPZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1=CC=NC=C1)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-bromo-2-(pyridin-4-yl)acetate can be synthesized through several methods. One common approach involves the bromination of methyl 2-(pyridin-4-yl)acetate. This reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-2-(pyridin-4-yl)acetate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines, thiols, or alkoxides, leading to the formation of different derivatives.

    Reduction Reactions: The compound can be reduced to form the corresponding methyl 2-(pyridin-4-yl)acetate.

    Oxidation Reactions: Oxidation can lead to the formation of more complex structures or functional groups.

Common Reagents and Conditions

    Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Conditions often involve solvents like dimethylformamide (DMF) or acetonitrile and may require heating.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while reduction can produce the corresponding alcohol.

Scientific Research Applications

Methyl 2-bromo-2-(pyridin-4-yl)acetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the development of biologically active molecules, such as enzyme inhibitors or receptor modulators.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2-bromo-2-(pyridin-4-yl)acetate depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through covalent or non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituents Key Features Reference
This compound C₈H₈BrNO₂ Pyridin-4-yl, Bromo Pyridine ring enhances electron-withdrawing effects; bromine aids nucleophilic substitution.
Methyl 2-Bromo-2-(4-methoxyphenyl)acetate C₁₀H₁₁BrO₃ 4-Methoxyphenyl, Bromo Methoxy group increases electron density; phenyl ring reduces polarity.
Methyl 2-amino-2-[3-(pyridin-4-yl)phenyl]acetate (dihydrochloride) C₁₄H₁₅Cl₂N₃O₂ 3-(Pyridin-4-yl)phenyl, Amino Amino group enhances nucleophilicity; dihydrochloride salt improves solubility.
Ethyl 2-(5-bromo-4-chloro-2,6-dimethylpyridin-3-yl)-2-oxoacetate C₁₂H₁₂BrClN₂O₃ Bromo, Chloro, Methyl (pyridine) Steric hindrance from methyl groups; oxo group increases electrophilicity.

Reactivity and Functional Differences

Electron Effects: The pyridin-4-yl group in the parent compound introduces strong electron-withdrawing effects, stabilizing intermediates during substitution reactions. The amino group in Methyl 2-amino-2-[3-(pyridin-4-yl)phenyl]acetate increases nucleophilicity, enabling participation in coupling reactions (e.g., Buchwald-Hartwig) that are less feasible with brominated analogues .

Solubility and Stability: The dihydrochloride salt form of the amino derivative enhances water solubility, a critical factor in pharmaceutical applications. The neutral bromo compounds exhibit lower solubility in polar solvents . Steric hindrance from methyl and chloro groups in Ethyl 2-(5-bromo-4-chloro-2,6-dimethylpyridin-3-yl)-2-oxoacetate reduces reaction rates in bulkier substrates compared to the parent compound .

Synthetic Utility :

  • Brominated esters like this compound are pivotal in cross-coupling reactions (e.g., Suzuki-Miyaura), whereas methoxy-substituted analogues are more suited for electrophilic aromatic substitutions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.